![molecular formula C16H24N6O B2742088 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021060-85-4](/img/structure/B2742088.png)
3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Overview
Description
The compound “3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
- Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, including our compound of interest, act as antagonists of the vanilloid receptor 1 (VR1) . VR1 plays a crucial role in pain perception and thermosensation. Investigating this compound’s effects on VR1 could lead to novel pain management strategies.
- 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide derivatives also modulate the insulin-like growth factor 1 receptor (IGF-1R) . IGF-1R is involved in cell growth, differentiation, and survival. Understanding how this compound affects IGF-1R signaling could have implications for cancer therapy and tissue regeneration.
- These compounds inhibit several enzymes, including phosphodiesterase type 5 (PDE5), isocitrate dehydrogenase 1 (IDH1), endothelin-converting enzyme 1 (ECE1), and vascular adhesion protein 1 (VAP-1) . PDE5 inhibitors are used to treat erectile dysfunction, while IDH1 inhibitors are being explored for cancer treatment. ECE1 and VAP-1 inhibitors may have cardiovascular and inflammatory disease applications.
- Some derivatives exhibit antioxidative and antibacterial properties . Investigating their mechanisms of action could lead to new therapeutic agents.
- The effects of these compounds on the cell cycle have been characterized . Further research could reveal insights into cell proliferation and potential applications in cancer therapy.
- The synthesis method for 2-(pyrrolidin-1-yl)pyrimidines has been improved, allowing the use of various C-nucleophiles, including heterocyclic compounds . This expansion opens up new possibilities for designing derivatives with tailored properties.
Antagonism of the Vanilloid Receptor 1 (VR1)
Modulation of the Insulin-Like Growth Factor 1 Receptor (IGF-1R)
Enzyme Inhibition
Antioxidant and Antibacterial Properties
Cell Cycle Effects
Expanding the Applicability of Synthesis Methods
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12(2)9-14(23)17-5-8-22-16-13(10-20-22)15(18-11-19-16)21-6-3-4-7-21/h10-12H,3-9H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZYKAOELTVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide |
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